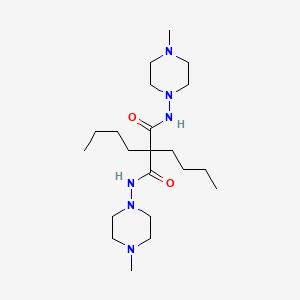
2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two butyl groups and two 4-methylpiperazin-1-yl groups attached to a propanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the propanediamide backbone, followed by the introduction of butyl and 4-methylpiperazin-1-yl groups. Common reagents used in these reactions include butylamine, 4-methylpiperazine, and various coupling agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); often in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibutyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
N,N’-Di-2-butyl-1,4-phenylenediamine: Another compound with butyl groups and amine functionalities, used as an antioxidant in industrial applications.
Diisobutyl phthalate: A phthalate ester with butyl groups, used as a plasticizer in various products.
Uniqueness
2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide is unique due to its combination of butyl and 4-methylpiperazin-1-yl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88172-29-6 |
|---|---|
Formule moléculaire |
C21H42N6O2 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
2,2-dibutyl-N,N'-bis(4-methylpiperazin-1-yl)propanediamide |
InChI |
InChI=1S/C21H42N6O2/c1-5-7-9-21(10-8-6-2,19(28)22-26-15-11-24(3)12-16-26)20(29)23-27-17-13-25(4)14-18-27/h5-18H2,1-4H3,(H,22,28)(H,23,29) |
Clé InChI |
XFRBLDNFVQCBQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)NN1CCN(CC1)C)C(=O)NN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



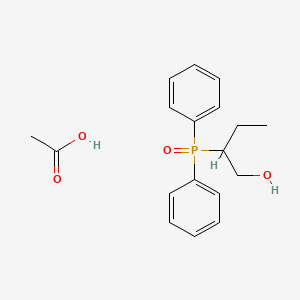

![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
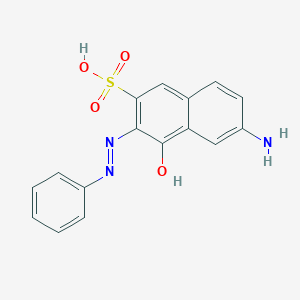
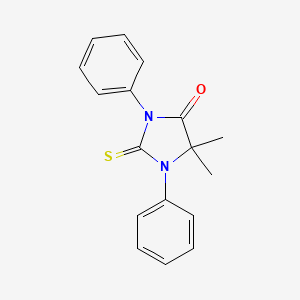

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
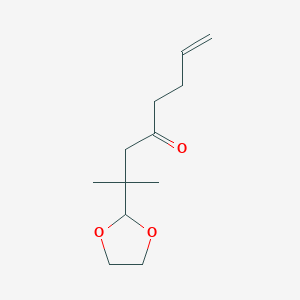
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
